

Negative and positive controls for Ac-WEHD-PNA caspase assay

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Compound of Interest		
Compound Name:	Ac-WEHD-PNA	
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Ac-WEHD-pNA Caspase Assay Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using the **Ac-WEHD-pNA** colorimetric assay to measure caspase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Ac-WEHD-pNA caspase assay?

The **Ac-WEHD-pNA** assay is a colorimetric method to detect the activity of specific caspases. The substrate, **Ac-WEHD-pNA**, consists of a tetrapeptide sequence (WEHD) recognized by certain caspases, linked to a chromophore, p-nitroaniline (pNA). When a caspase cleaves the substrate, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2] The level of caspase activity in a sample is directly proportional to the color intensity.[3]

Q2: Which caspases can be detected with the **Ac-WEHD-pNA** substrate?

Ac-WEHD-pNA is a substrate for inflammatory caspases, primarily caspase-1, caspase-4, caspase-5, and caspase-14.[4][5][6]

Q3: What is a suitable positive control for this assay?



A positive control is essential to ensure that the assay is working correctly. There are two main types of positive controls:

- Induced Cell Lysate: Treat cells with a known inducer of the target caspase. For example, to measure caspase-1 activity, you can stimulate appropriate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS). This will activate the inflammasome pathway, leading to the activation of caspase-1.
- Recombinant Active Caspase: Use a purified, active recombinant caspase (e.g., caspase-1 or caspase-5) in the assay. This directly tests the functionality of the assay components (substrate, buffer).

Q4: What should I use as a negative control?

Negative controls are crucial for validating the specificity of the assay. Recommended negative controls include:

- Untreated Cell Lysate: Lysate from cells not exposed to the apoptotic or inflammatory stimulus. This serves as a baseline for caspase activity.
- Inhibitor-Treated Lysate: Pre-incubate your cell lysate with a specific caspase inhibitor before
 adding the Ac-WEHD-pNA substrate. This confirms that the observed activity is due to the
 target caspase.
- Reaction Blank: A well containing all reaction components except the cell lysate (substitute
 with lysis buffer) to measure the background absorbance from the substrate and buffer.[3]
 Another blank should contain the cell lysate and buffer but no substrate.[3]

Troubleshooting Guide



Problem	Possible Cause	Suggested Solution
High Background Signal	Contamination of reagents.	Use fresh, high-purity reagents and sterile techniques.
Spontaneous substrate degradation.	Protect the substrate from light and repeated freeze-thaw cycles.[3] Prepare fresh substrate solution for each experiment.	
Insufficient washing steps (if applicable).	Ensure all washing steps in the protocol are performed thoroughly.	
Low or No Signal	Insufficient caspase activity in the sample.	Increase the amount of cell lysate used in the assay.[7] Ensure that the induction of apoptosis or inflammation was successful.
Inactive reagents.	Check the expiration dates of all kit components. Ensure proper storage of the substrate and buffer.	
Incorrect assay conditions.	Optimize incubation time and temperature.[3] Ensure the correct wavelength (405 nm) is used for measurement.[2]	-
Inconsistent Results	Pipetting errors.	Use calibrated pipettes and ensure accurate and consistent pipetting. Run replicates for all samples.
Variation in cell number or protein concentration.	Normalize the caspase activity to the total protein concentration of the cell lysate.	_



Avoid using the outer wells of

the microplate, or fill them with buffer to maintain a humid

environment.

Experimental Protocols General Protocol for Ac-WEHD-pNA Caspase Assay

This protocol provides a general workflow. Optimal conditions may vary depending on the cell type and experimental setup.

- Sample Preparation:
 - Induce apoptosis or inflammation in your target cells. For a negative control, use an uninduced cell population.
 - Harvest the cells and wash them with cold PBS.
 - Lyse the cells using a suitable lysis buffer on ice.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
 - Determine the protein concentration of the lysate.
- Assay Setup (96-well plate):
 - Add 50-100 μL of cell lysate to each well.
 - For the inhibitor negative control, pre-incubate the lysate with the appropriate caspase inhibitor (e.g., Ac-YVAD-CMK for caspase-1) for at least 10 minutes at 37°C.[8][9][10]
 - Prepare a reaction buffer containing DTT.
 - Add the reaction buffer to each well.
 - Initiate the reaction by adding the Ac-WEHD-pNA substrate to each well.



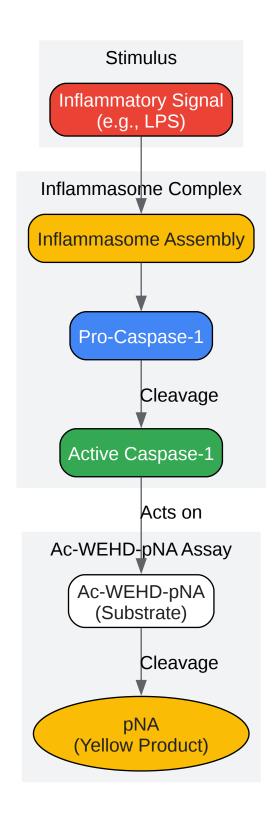
- · Incubation and Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank from all readings.
 - The fold-increase in caspase activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Control Recommendations

Control Type	Description	Purpose
Positive Control	Lysate from cells treated with a known caspase activator (e.g., LPS for caspase-1).	To confirm that the assay can detect caspase activity.
Negative Control (Untreated)	Lysate from untreated cells.	To establish a baseline level of caspase activity.
Negative Control (Inhibitor)	Lysate pre-incubated with a specific caspase inhibitor (e.g., Ac-YVAD-CMK).	To confirm the specificity of the detected caspase activity.[8][9] [10]
Blank (No Lysate)	All reaction components except for the cell lysate.	To measure the background absorbance of the reagents.[3]
Blank (No Substrate)	Cell lysate and reaction buffer without the Ac-WEHD-pNA substrate.	To account for any background absorbance from the cell lysate itself.[3]

Visual Guides

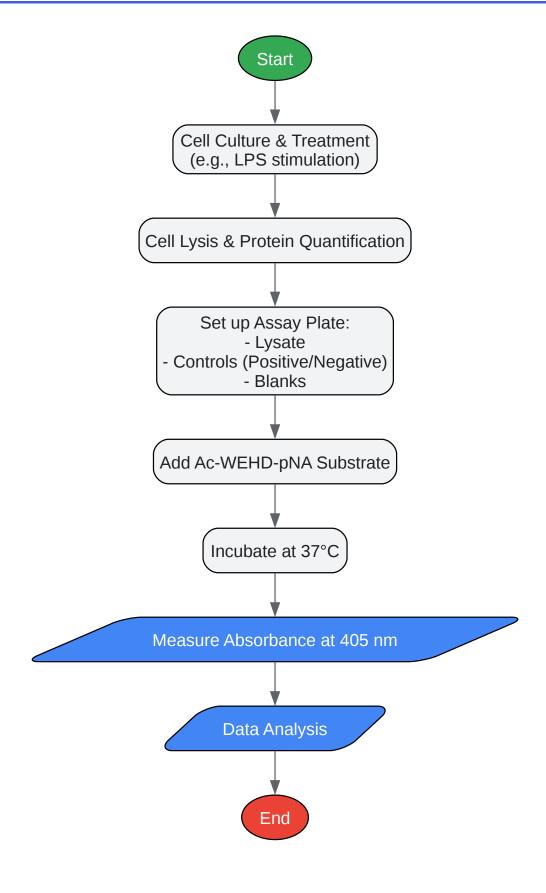




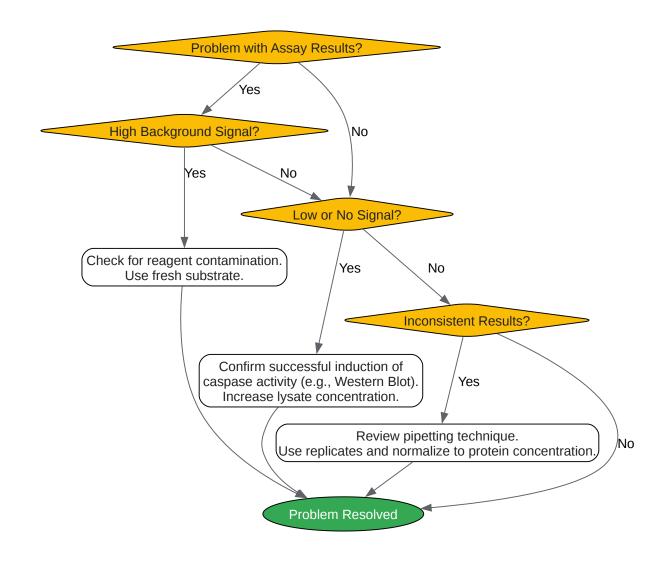
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Caption: Inflammasome-mediated caspase-1 activation and detection by Ac-WEHD-pNA.









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